molecular formula C11H9ClO2S B1339929 6-Methylnaphthalene-2-sulfonyl chloride CAS No. 1875-72-5

6-Methylnaphthalene-2-sulfonyl chloride

Cat. No.: B1339929
CAS No.: 1875-72-5
M. Wt: 240.71 g/mol
InChI Key: OXHYCRDRXFZPMW-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₂S. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a sulfonyl chloride group is attached to the second position. This compound is primarily used in organic synthesis as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-2-sulfonyl chloride can be synthesized through the sulfonation of 6-methylnaphthalene followed by chlorination. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to 6-methylnaphthalene-2-sulfonic acid under specific conditions.

    Oxidation: Oxidative reactions can further modify the naphthalene ring or the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Reduced Products: 6-Methylnaphthalene-2-sulfonic acid and other derivatives.

Scientific Research Applications

6-Methylnaphthalene-2-sulfonyl chloride is used in various scientific research applications:

    Organic Synthesis: It serves as a sulfonylating agent in the synthesis of sulfonamides, sulfonates, and other sulfonyl derivatives.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the modification of polymers and the synthesis of specialty chemicals.

    Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-methylnaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in structure but with a toluene ring instead of naphthalene.

    Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group instead of a naphthalene ring.

    Benzene Sulfonyl Chloride: Contains a benzene ring instead of naphthalene.

Uniqueness

6-Methylnaphthalene-2-sulfonyl chloride is unique due to the presence of the naphthalene ring, which imparts different electronic and steric properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

6-methylnaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYCRDRXFZPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558275
Record name 6-Methylnaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875-72-5
Record name 6-Methyl-2-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1875-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylnaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylnaphthalene-2-sulfonyl chloride
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